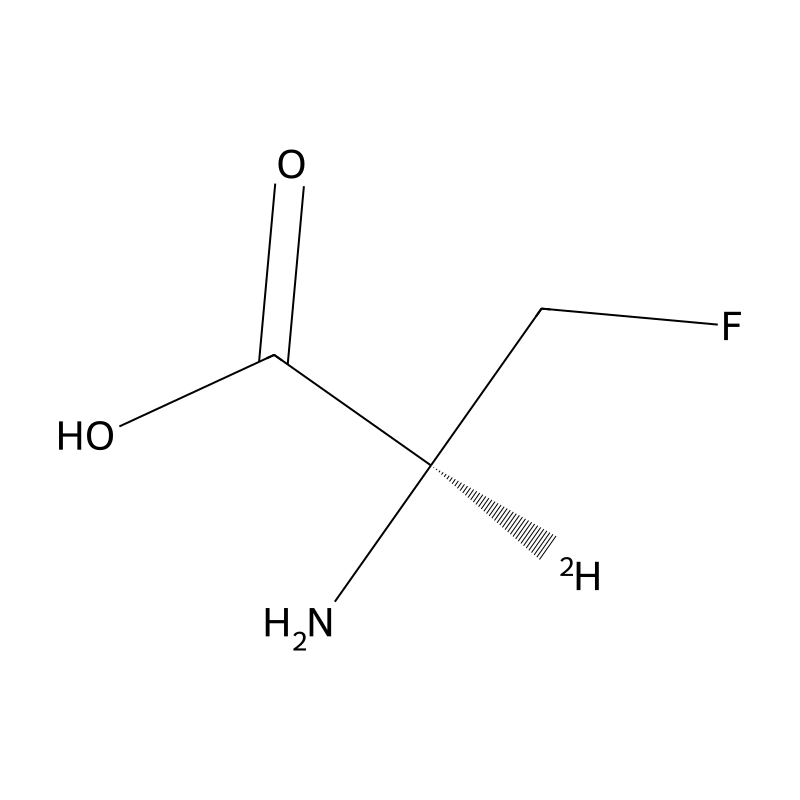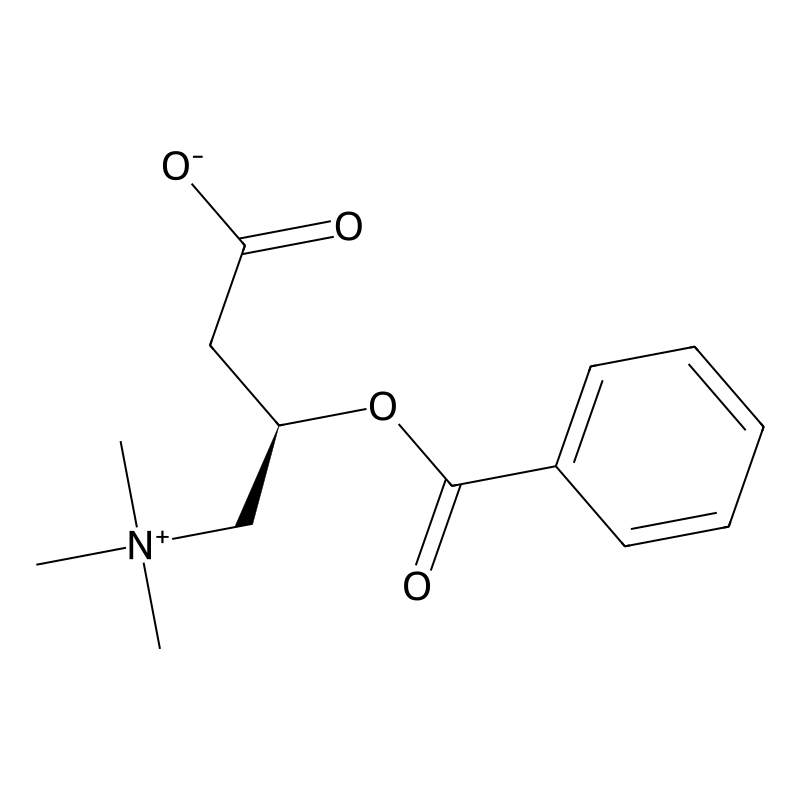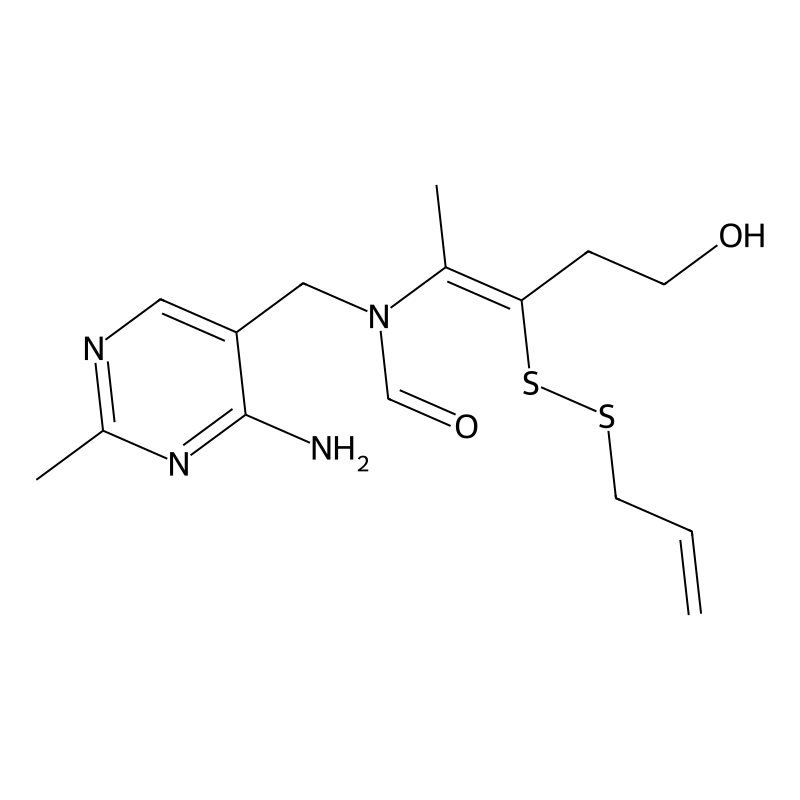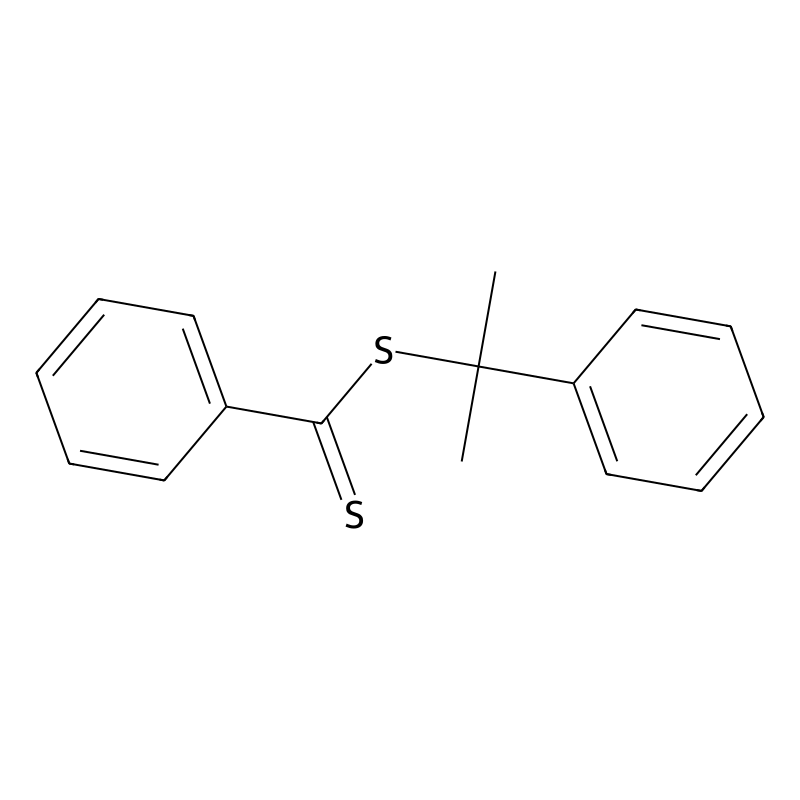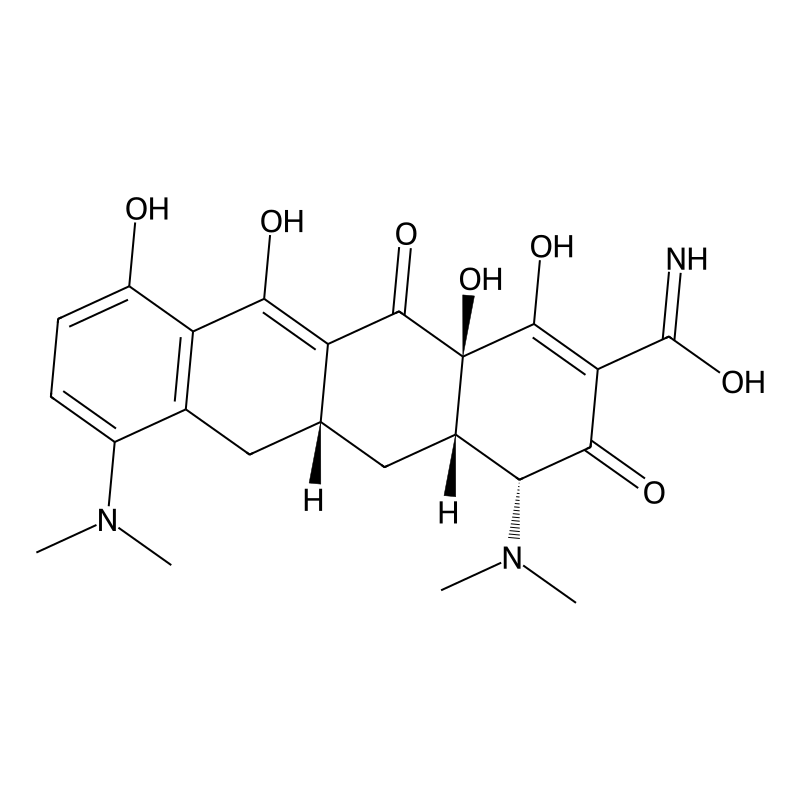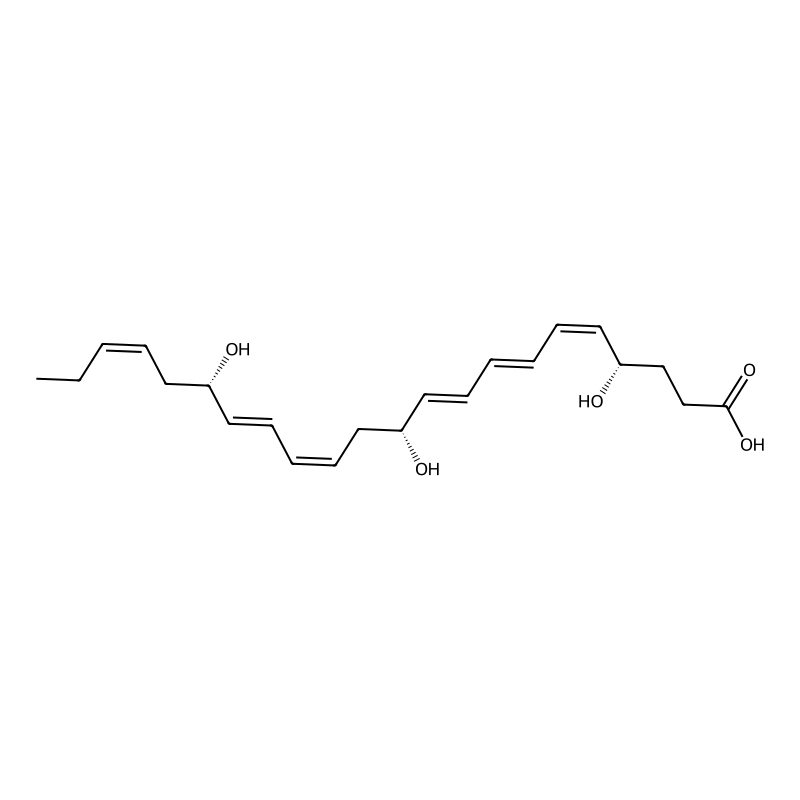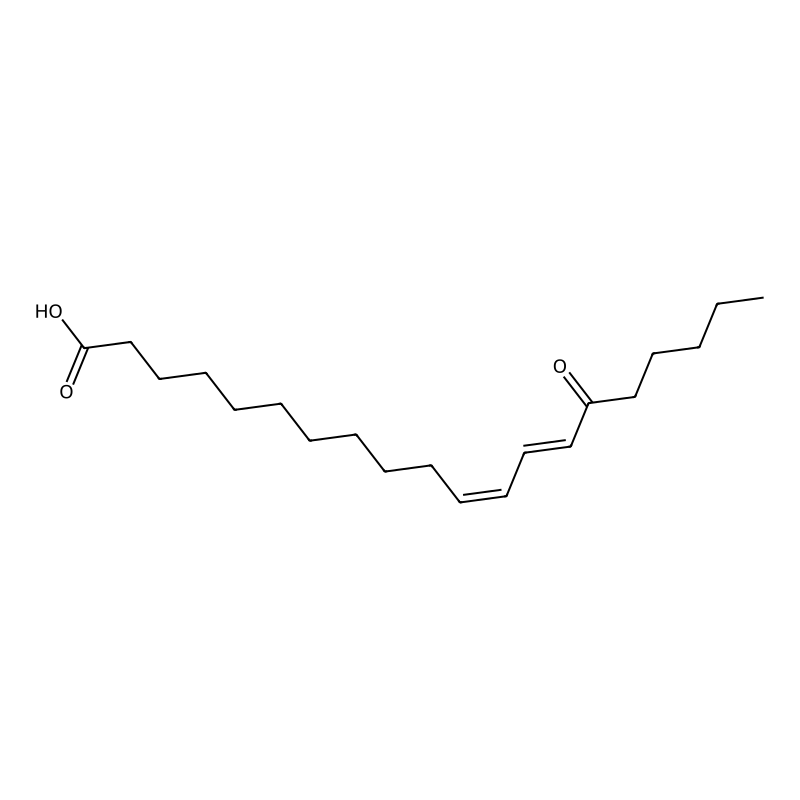3',5-Difluoro[1,1'-biphenyl]-3-ol
Catalog No.
S6629008
CAS No.
1214328-86-5
M.F
C12H8F2O
M. Wt
206.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![3',5-Difluoro[1,1'-biphenyl]-3-ol](/img/structure-2d/800/S6629008.png)
Content Navigation
CAS Number
1214328-86-5
Product Name
3',5-Difluoro[1,1'-biphenyl]-3-ol
IUPAC Name
3-fluoro-5-(3-fluorophenyl)phenol
Molecular Formula
C12H8F2O
Molecular Weight
206.19 g/mol
InChI
InChI=1S/C12H8F2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
InChI Key
JDMSQIXRBQCCES-UHFFFAOYSA-N
SMILES
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O
Canonical SMILES
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O
5-(3-Fluorophenyl)-3-fluorophenol, 95% (referred to as 5-F-3-F-P) is a chemical compound with potential applications in various fields of research and industry. This paper aims to provide an informative and persuasive piece of work on the topic. The paper will define the compound and provide its background. It will then discuss the physical and chemical properties, synthesis, and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
5-F-3-F-P is a chemical compound with the molecular formula C12H8F2O. It is a derivative of phenol that contains two fluorine atoms and a 3-fluoro-phenyl group. The compound is a white to off-white crystalline powder that is soluble in organic solvents like chloroform, acetone, and ethyl acetate.
Studies on 5-F-3-F-P have shown that it has potential applications in various fields of research and industry, including as a reagent for pharmaceutical and industrial synthesis.
Studies on 5-F-3-F-P have shown that it has potential applications in various fields of research and industry, including as a reagent for pharmaceutical and industrial synthesis.
The physical and chemical properties of 5-F-3-F-P include:
- Molecular weight: 210.19 g/mol
- Melting point: 144-148°C
- Boiling point: 357.4°C at 760 mmHg
- Solubility: Soluble in organic solvents like chloroform, acetone, and ethyl acetate; slightly soluble in water
- Molecular weight: 210.19 g/mol
- Melting point: 144-148°C
- Boiling point: 357.4°C at 760 mmHg
- Solubility: Soluble in organic solvents like chloroform, acetone, and ethyl acetate; slightly soluble in water
The synthesis of 5-F-3-F-P can be achieved through several methods that involve the use of different reagents and starting materials. One method involves the coupling reaction of 3-bromo-4-fluoroaniline and 3-bromo-4-fluorophenol followed by reduction of the resulting intermediate product with lithium aluminum hydride.
Characterization of 5-F-3-F-P can be achieved using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. NMR spectroscopy can be used to analyze the molecular structure and the arrangement of the atoms in the molecule. IR spectroscopy, on the other hand, can provide information on the functional groups present in the molecule. Mass spectrometry can be used to determine the molecular weight of the compound.
Characterization of 5-F-3-F-P can be achieved using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. NMR spectroscopy can be used to analyze the molecular structure and the arrangement of the atoms in the molecule. IR spectroscopy, on the other hand, can provide information on the functional groups present in the molecule. Mass spectrometry can be used to determine the molecular weight of the compound.
Several analytical methods can be used to analyze and quantify 5-F-3-F-P. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and UV-Visible spectroscopy.
Studies have shown that 5-F-3-F-P has potential biological activities, including antimicrobial and antifungal properties. It has also been shown to have anti-inflammatory and anti-cancer activities.
Limited information is available on the toxicity and safety of 5-F-3-F-P. However, studies have shown that it has low acute toxicity after oral administration in mice, indicating that it is relatively safe for scientific experiments.
5-F-3-F-P has several potential applications in scientific experiments, including as a reagent for pharmaceutical and industrial synthesis, and as a biological active compound in drug discovery.
The current state of research on 5-F-3-F-P is limited, with only a few studies investigating its properties and potential applications.
5-F-3-F-P has potential implications in various fields of research and industries, including:
- Pharmaceutical industry: as a reagent for drug synthesis and as an active compound in drug discovery
- Chemical industry: as a reagent for industrial synthesis
- Agricultural industry: as a potential pesticide and herbicide agent
- Biotechnology: as a potential biological active compound in biomaterials and biotechnology applications
- Pharmaceutical industry: as a reagent for drug synthesis and as an active compound in drug discovery
- Chemical industry: as a reagent for industrial synthesis
- Agricultural industry: as a potential pesticide and herbicide agent
- Biotechnology: as a potential biological active compound in biomaterials and biotechnology applications
One of the limitations of the current research on 5-F-3-F-P is the limited data available on its biological and toxicological properties, which needs to be investigated further.
for research on 5-F-3-F-P include:
- Further investigation of its biological and toxicological properties
- Exploration of its potential applications in various fields of research and industries
- Development of new synthesis methods that are more efficient and cost-effective
- Application of 5-F-3-F-P in the development of new drug delivery systems and biomaterials
- Further investigation of its biological and toxicological properties
- Exploration of its potential applications in various fields of research and industries
- Development of new synthesis methods that are more efficient and cost-effective
- Application of 5-F-3-F-P in the development of new drug delivery systems and biomaterials
In conclusion, 5-F-3-F-P is a chemical compound that has potential applications in various fields of research and industry. The paper has provided an informative and persuasive piece of work on the topic, describing the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
XLogP3
3.4
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
1
Exact Mass
206.05432120 g/mol
Monoisotopic Mass
206.05432120 g/mol
Heavy Atom Count
15
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds

